molecular formula C21H16N4O5S2 B2521838 2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 309925-21-1

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2521838
CAS RN: 309925-21-1
M. Wt: 468.5
InChI Key: NSANSAUJMJYFGT-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Overview of N-sulfonylamino Azinones

N-sulfonylamino azinones, including compounds similar to 2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, have garnered significant interest from researchers for their wide range of biological activities. Studies have highlighted their applications in medicinal chemistry, particularly for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, useful in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacity of compounds structurally related to this compound has provided insights into their reaction pathways. The ABTS/potassium persulfate decolorization assay has been instrumental in understanding these compounds' ability to form coupling adducts with antioxidants, which can undergo oxidative degradation. This knowledge contributes to our understanding of the antioxidant capacity of these compounds, although specific reactions such as coupling might bias comparisons between different antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Amyloid Imaging in Alzheimer's Disease

Significant progress has been made in developing amyloid imaging ligands, with compounds like this compound offering potential applications. Such compounds have been studied in Alzheimer's disease patients and controls, showing promise for early detection of the disease and evaluation of new antiamyloid therapies. The PET amyloid imaging technique, employing these compounds, represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt . This suggests that the compound might interact with its targets, possibly leading to inhibition or modulation of their activity.

Biochemical Pathways

Given the potential inhibitory action on hiv-1 rt , it can be inferred that the compound might affect the replication cycle of HIV-1 or similar viruses.

Result of Action

Similar compounds have shown to induce protease expression in staphylococcus aureus , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the activity of similar compounds can be affected by solvent polarity .

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSANSAUJMJYFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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